N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide
Brand Name: Vulcanchem
CAS No.: 730949-66-3
VCID: VC6891118
InChI: InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23)
SMILES: CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N
Molecular Formula: C15H25ClN4O3
Molecular Weight: 344.84

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide

CAS No.: 730949-66-3

Cat. No.: VC6891118

Molecular Formula: C15H25ClN4O3

Molecular Weight: 344.84

* For research use only. Not for human or veterinary use.

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide - 730949-66-3

Specification

CAS No. 730949-66-3
Molecular Formula C15H25ClN4O3
Molecular Weight 344.84
IUPAC Name N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide
Standard InChI InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23)
Standard InChI Key YTSSQRKVEJJMEK-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide features a bicyclic structure combining a pyrimidine ring with a butyramide side chain. The pyrimidinone core (2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl) is substituted at position 1 with a butyl group and at position 6 with an amino group. The N-propyl-4-chloro-butyramide moiety is attached to position 5, introducing both hydrophobic (propyl) and electrophilic (chloro) characteristics.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number730949-66-3
IUPAC NameN-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide
Molecular FormulaC₁₅H₂₅ClN₄O₃
Molecular Weight344.84 g/mol
SMILES NotationCCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N
InChI KeyYTSSQRKVEJJMEK-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

  • Alkylation of 6-aminouracil with 1-bromobutane to form the 1-butyl derivative.

  • Selective N-propylation at the 5-position via nucleophilic substitution.

  • Acylation with 4-chlorobutyryl chloride to install the chlorinated side chain.

Reaction conditions (temperature, catalysts, solvents) remain speculative, though polar aprotic solvents like DMF or DMSO and bases such as K₂CO₃ are commonly employed in similar syntheses .

Purification and Quality Control

Applications in Proteomics Research

Role as a Specialty Reagent

The compound’s primary documented application lies in proteomics, where it may function as:

  • Crosslinking Agent: The chloro group could participate in nucleophilic substitution reactions with cysteine residues, facilitating protein-protein or protein-ligand crosslinking.

  • Affinity Probe: The butyramide moiety might mimic natural fatty acid substrates, enabling competitive binding studies with lipid-processing enzymes.

  • Chromatographic Additive: Hydrophobic interactions with the butyl and propyl groups could modulate retention times in reverse-phase protein separations.

Comparative Efficacy

Table 2 contrasts the target compound with structurally related analogs, highlighting how substituent variations influence potential applications:

Table 2: Structural Analogs and Functional Differences

Compound NameMolecular FormulaKey SubstituentsHypothesized Application
N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-ethylacetamideC₁₃H₂₀ClN₅O₃Ethyl group, shorter acyl chainEnzyme inhibition studies
N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamideC₁₄H₂₂ClN₅O₄Methoxyethyl groupSolubility-enhanced probes
Target CompoundC₁₅H₂₅ClN₄O₃Propyl, 4-chlorobutyramideProtein crosslinking, lipidomics

The elongated 4-chlorobutyramide chain in the target compound may enhance membrane permeability compared to shorter-chain analogs, potentially broadening its utility in cellular proteomics .

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but structural analogs suggest moderate solubility in DMSO (>10 mM) and limited aqueous solubility (<1 mM at pH 7.4). The chloro substituent increases lipophilicity (calculated logP ≈ 2.1), favoring organic solvents like acetonitrile or methanol. Stability under physiological conditions is unknown, though the β-ketoamide structure may render it prone to hydrolysis in acidic or basic environments.

Spectroscopic Predictions

Computational models predict the following key spectral features:

  • UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transitions in the pyrimidinone ring).

  • MS/MS: Fragmentation patterns dominated by cleavage of the butyramide side chain (m/z 227.1) and loss of HCl (m/z 308.8) .

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